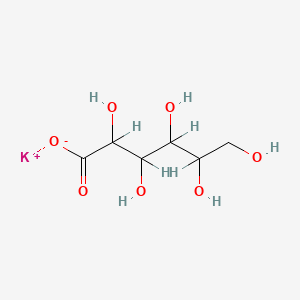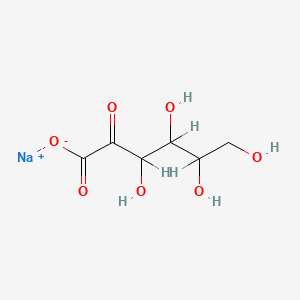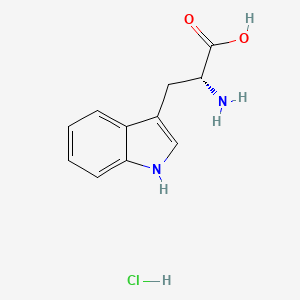
4-Fluoro-3-(pyrrolidine-1-sulfonyl)benzoic acid
Übersicht
Beschreibung
4-Fluoro-3-(pyrrolidine-1-sulfonyl)benzoic acid is a useful research compound. Its molecular formula is C11H12FNO4S and its molecular weight is 273.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Overview of Polyfluoroalkyl Chemicals Degradation
Polyfluoroalkyl chemicals, containing perfluoroalkyl moieties, have extensive industrial and commercial applications. They can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) through abiotic and microbial degradation, posing environmental and health risks. Research focusing on environmental biodegradability, using microbial culture, activated sludge, soil, and sediment, has been essential in understanding the fate and effects of these chemicals and their degradation pathways, intermediates, and products (Liu & Avendaño, 2013).
Environmental Occurrence and Analysis of Fluoroalkylether Compounds
The gradual phase-out of some legacy per- and polyfluoroalkyl substances (PFAS) has led to the emergence of fluoroalkylether compounds as fluorinated alternatives, with environmental occurrence, fate, and effects beginning to be reported. These compounds, including F-53B, Gen-X, and ADONA, have been identified in environmental and biomonitoring samples, highlighting the need for advanced monitoring and analysis techniques to understand their impact compared to legacy PFAS (Munoz et al., 2019).
Human Exposure to PFAS via Indirect Sources
Human exposure to PFAS is complex, involving direct and indirect sources. The disparity between commercially used chemicals and those measured in environments and humans necessitates a deeper understanding of exposure sources, including the biotransformation of commercial fluorochemicals or their residuals. Studies suggest that indirect exposure, through the transformation of fluorotelomer-based materials, represents a significant portion of observed human PFA contamination (D’eon & Mabury, 2011).
Distinction of Fluoropolymers in PFAS Regulation
Fluoropolymers, due to their unique properties and negligible bioavailability, should be considered separately from other PFAS classes for hazard assessment or regulatory purposes. They do not pose the same risks as lower molecular weight PFAS, suggesting a need for differentiated regulatory approaches (Henry et al., 2018).
PFAS Separation and Impact in Contaminated Sites
Studies on the separation and lithological mapping of PFAS mixtures in contaminated sites provide insights into the transport and fate of these compounds in the environment. Understanding the distinct profiles of PFAS concentration with depth and the ongoing sources of contamination to groundwater is crucial for assessing and mitigating risks associated with PFAS contamination (Bekele et al., 2020).
Wirkmechanismus
Target of Action
The primary targets of 4-Fluoro-3-(pyrrolidine-1-sulfonyl)benzoic acid are currently unknown
Mode of Action
It is known that the compound belongs to the class of sulfonamide-containing compounds, which typically act by inhibiting enzymes in various biochemical pathways.
Biochemical Pathways
Result of Action
Biochemische Analyse
Biochemical Properties
4-Fluoro-3-(pyrrolidine-1-sulfonyl)benzoic acid plays a significant role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in its structure is known to enhance the compound’s ability to explore the pharmacophore space due to its sp3-hybridization . This allows for a greater three-dimensional coverage, which can lead to specific interactions with target biomolecules. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, potentially leading to enzyme inhibition or activation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The presence of the fluorine atom in the compound can enforce a particular pucker upon the pyrrolidine ring, biasing the conformation of the preceding peptide bond and accelerating cis-trans prolyl peptide bond isomerization . These changes can significantly impact the stability and folding of proteins, thereby influencing cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s sulfonyl group can interact with the active sites of enzymes, leading to inhibition or activation of enzymatic activity . Additionally, the fluorine atom can induce conformational changes in proteins, affecting their function. These interactions can result in changes in gene expression and cellular metabolism, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions . Its degradation products and their impact on cellular processes need further investigation. Long-term exposure to the compound in in vitro or in vivo studies may reveal additional effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular processes. At higher doses, toxic or adverse effects may be observed . It is essential to determine the threshold effects and safe dosage ranges to avoid potential toxicity in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. The presence of the fluorine atom can influence the metabolic flux and levels of metabolites . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s sulfonyl group can facilitate its binding to specific transporters, affecting its localization and accumulation within cells . These interactions can determine the compound’s bioavailability and overall efficacy.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, influencing its activity and function . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-fluoro-3-pyrrolidin-1-ylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4S/c12-9-4-3-8(11(14)15)7-10(9)18(16,17)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKJLWGJCRQKTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361157-90-6 | |
| Record name | 4-fluoro-3-(pyrrolidine-1-sulfonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane](/img/structure/B3370279.png)
![2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carbonitrile](/img/structure/B3370284.png)


![Tert-butyl 4-[4-(methoxycarbonyl)phenyl]-1-piperidinecarboxylate](/img/structure/B3370304.png)

![[2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride](/img/structure/B3370312.png)
![Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate](/img/structure/B3370325.png)
![N-[(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B3370344.png)

![N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B3370355.png)

